2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with the chemical formula and a molecular weight of 413.4 g/mol. It is classified as an acetamide derivative, characterized by the presence of a dichlorophenoxy group and a thiophenylmethyl-piperidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is cataloged under the CAS number 953917-67-4. It belongs to the class of compounds known as phenoxyacetic acids, which are known for their biological activities, including herbicidal and pharmaceutical properties. The presence of both dichlorophenoxy and thiophene structures suggests potential interactions with biological targets, making it a candidate for further research in drug development.
The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves several key steps:
These reactions often require careful control of temperature and pH, along with purification steps such as recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can be represented by its SMILES notation: CC(=O)N(Cc1cccc(S(=O)(=O)c1)C(C)C(=O)N(C(C)C)C(C)(C)C)C(=O).
Key structural features include:
The compound can undergo various chemical reactions typical of amides:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide likely involves interaction with specific molecular targets within cells:
Research into these mechanisms is essential for understanding how this compound can be utilized therapeutically.
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
The compound's solubility, stability under various conditions, and reactivity profiles are crucial for its application in scientific research.
The potential applications of 2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide include:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8